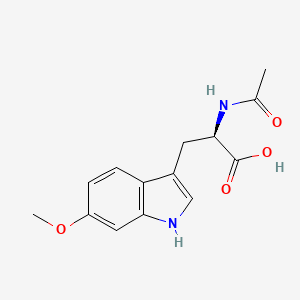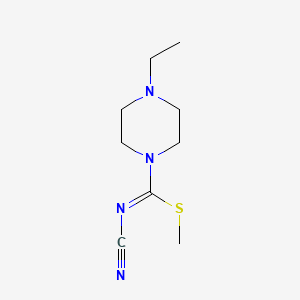![molecular formula C7H7ClN4 B1469754 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1363405-82-6](/img/structure/B1469754.png)
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
Übersicht
Beschreibung
“4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine” is a chemical compound with the molecular formula C7H7ClN4. It is a derivative of 1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine” can be represented by the InChI code: 1S/C7H7ClN4/c1-12-7-4(2-11-12)6(8)5(9)3-10-7/h2-3H,9H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine: serves as a key precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable building block in medicinal chemistry for creating compounds with potential therapeutic effects .
Development of Kinase Inhibitors
This compound has been utilized in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction within cells, and their dysregulation is associated with diseases such as cancer. By modifying the pyrazolopyridine core, researchers can create inhibitors that have high specificity and efficacy against target kinases .
Anti-Inflammatory Agents
Research indicates that derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine may act as anti-inflammatory agents. They can modulate the activity of key enzymes and cytokines involved in the inflammatory response, which is beneficial for treating conditions like arthritis and other chronic inflammatory diseases .
Neuroprotective Agents
The compound’s derivatives are being explored for their neuroprotective properties. They may offer protection against neurodegenerative diseases by inhibiting enzymes like monoamine oxidase, which is involved in the catabolism of neurotransmitters in the brain .
Antimicrobial Activity
There is evidence that certain derivatives exhibit antimicrobial activity. They can be designed to target bacterial enzymes or disrupt cell wall synthesis, making them potential candidates for new antibiotics, especially in the face of rising antibiotic resistance .
Cardiovascular Research
In cardiovascular research, derivatives of this compound have been investigated for their potential to treat conditions like hypertension and heart failure. They may work by affecting signaling pathways that regulate vascular tone and cardiac contractility .
Eigenschaften
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-7-4(2-11-12)6(8)5(9)3-10-7/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIIJDTIZGZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)


![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)


![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)


